1-[4-(1-aminoethylideneamino)phenyl]-3-pentylthiourea;hydrochloride
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Overview
Description
CR-3294 is a small molecule drug developed by Rottapharm SpA. It is known for its inhibitory effects on matrix metalloproteinases and inducible nitric oxide synthase. The compound has shown potential in treating various inflammatory conditions and has been studied for its effects on tumor cells under hypoxic conditions .
Preparation Methods
The synthetic route for CR-3294 involves the preparation of a benzamidine derivative. The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the formation of the benzamidine core structure .
Chemical Reactions Analysis
CR-3294 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: CR-3294 can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CR-3294 has been extensively studied for its scientific research applications, including:
Mechanism of Action
CR-3294 exerts its effects by inhibiting matrix metalloproteinases and inducible nitric oxide synthase. These enzymes play crucial roles in inflammatory and cancer-related pathways. By inhibiting these enzymes, CR-3294 reduces the production of reactive oxygen species and cytokines, leading to decreased inflammation and tumor growth. The compound also induces autophagic cell death in tumor cells under hypoxic conditions by interacting with hypoxia-inducible factor-1 alpha and microtubule-associated light chain protein 3 .
Comparison with Similar Compounds
CR-3294 is unique in its dual inhibitory effects on matrix metalloproteinases and inducible nitric oxide synthase. Similar compounds include:
Doxycycline: An antibiotic that also inhibits matrix metalloproteinases but does not target inducible nitric oxide synthase.
L-NAME: A nitric oxide synthase inhibitor that does not inhibit matrix metalloproteinases.
Marimastat: A broad-spectrum matrix metalloproteinase inhibitor with no effects on nitric oxide synthase.
CR-3294’s dual inhibitory effects make it a valuable compound for studying and treating conditions involving both matrix metalloproteinases and inducible nitric oxide synthase .
Properties
CAS No. |
457939-77-4 |
---|---|
Molecular Formula |
C14H23ClN4S |
Molecular Weight |
314.9 g/mol |
IUPAC Name |
1-[4-(1-aminoethylideneamino)phenyl]-3-pentylthiourea;hydrochloride |
InChI |
InChI=1S/C14H22N4S.ClH/c1-3-4-5-10-16-14(19)18-13-8-6-12(7-9-13)17-11(2)15;/h6-9H,3-5,10H2,1-2H3,(H2,15,17)(H2,16,18,19);1H |
InChI Key |
JTXHXMXVYVPMME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=S)NC1=CC=C(C=C1)N=C(C)N.Cl |
Origin of Product |
United States |
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